2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to a tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline ring, which imparts additional stability and reactivity. This unique structure allows for more diverse chemical transformations and broader applications in various fields.
Properties
Molecular Formula |
C16H13F4NO2S |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H13F4NO2S/c17-15-6-5-13(9-14(15)16(18,19)20)24(22,23)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10H2 |
InChI Key |
VLCCZKOFZHXPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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